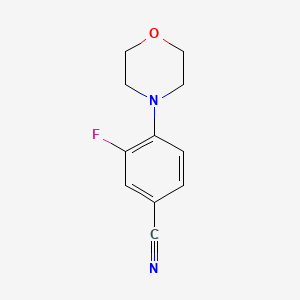
3-Fluoro-4-(morpholin-4-yl)benzonitrile
Übersicht
Beschreibung
“3-Fluoro-4-(morpholin-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 . It is used in various applications and research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11FN2O/c12-10-5-9(8-13)6-11(7-10)14-1-3-15-4-2-14/h5-7H,1-4H2 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of compounds related to 3-Fluoro-4-(morpholin-4-yl)benzonitrile has been explored for their potential bioactive properties. For instance, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a related compound, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction studies, highlighting its molecular stability and intermolecular interactions (Benaka Prasad et al., 2018).
Potential as a Hepatitis B Inhibitor
- Another derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was synthesized and studied for its potential as a hepatitis B inhibitor. The compound showed promising in vitro nanomolar inhibitory activity against HBV, indicating its potential application in antiviral research (Ivachtchenko et al., 2019).
Applications in Fungicide Development
- A compound isomer of this compound, flumorph, has been used as a fungicide. Its molecular structure, adopting a Z configuration about the C=C double bond, was characterized, showing potential for use in agricultural applications (Chai & Liu, 2011).
Fluorescence Studies for Biological Applications
- Novel fluorophores have been designed and synthesized, some of which are related to this compound. These fluorophores have been used for labeling nucleosides and show good fluorescence signals, indicating their potential in biological labeling and imaging (Singh & Singh, 2007).
Antifungal Activity
- Benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety have been synthesized and tested for antifungal activities. Some of these compounds displayed higher antifungal activity compared to traditional fungicides, suggesting potential applications in combating fungal infections (Qu et al., 2015).
Investigation of C−H···F Interactions
- Research on the nature of C−H···F interactions in crystalline fluorobenzenes, including compounds similar to this compound, has provided insights into weak acceptor capabilities of the C−F group. This research is significant in understanding molecular interactions and designing new molecular structures (Thalladi et al., 1998).
Eigenschaften
IUPAC Name |
3-fluoro-4-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSOXPTKLNRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)
![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)


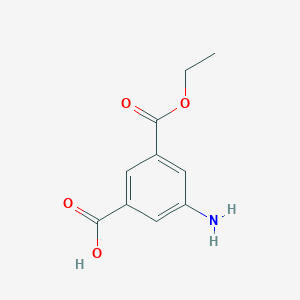
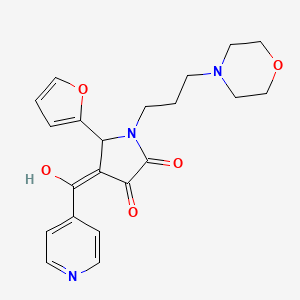

![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)
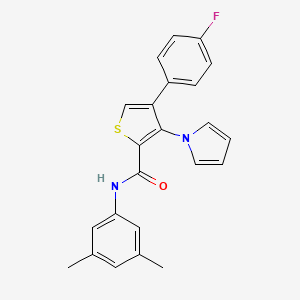
![2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2679852.png)
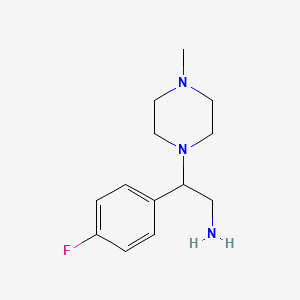
![2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2679857.png)
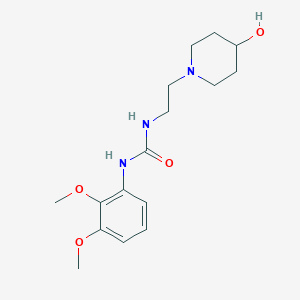
![(Z)-ethyl 2-cyano-2-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)acetate](/img/structure/B2679861.png)